Cas no 539-34-4 (3-(piperidin-2-yl)propanal)
3-(piperidin-2-yl)propanal Chemical and Physical Properties
Names and Identifiers
-
- 3-(piperidin-2-yl)propanal
- .beta.-(2-Piperidyl)propionaldehyde
- 2-Piperidinepropanal
- 2-Piperidinepropionaldehyde
- PIPERIDINE-2-PROPIONALDEHYDE
- 3-piperidin-2-ylpropanal
- AKOS006354193
- 539-34-4
- 3-(2-piperidinyl)propanal
- NSC-56322
- DTXSID20278764
- EN300-4268260
- NSC56322
- SCHEMBL7349463
-
- Inchi: 1S/C8H15NO/c10-7-3-5-8-4-1-2-6-9-8/h7-9H,1-6H2
- InChI Key: KXFXYEVDOBHYNC-UHFFFAOYSA-N
- SMILES: O=CCCC1CCCCN1
Computed Properties
- Exact Mass: 141.11545
- Monoisotopic Mass: 141.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 0.917
- Boiling Point: 228.5°C at 760 mmHg
- Flash Point: 95°C
- Refractive Index: 1.439
- PSA: 29.1
- LogP: 1.43640
3-(piperidin-2-yl)propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4268260-0.05g |
3-(piperidin-2-yl)propanal |
539-34-4 | 0.05g |
$948.0 | 2023-05-25 | ||
| Enamine | EN300-4268260-0.1g |
3-(piperidin-2-yl)propanal |
539-34-4 | 0.1g |
$993.0 | 2023-05-25 | ||
| Enamine | EN300-4268260-0.25g |
3-(piperidin-2-yl)propanal |
539-34-4 | 0.25g |
$1038.0 | 2023-05-25 | ||
| Enamine | EN300-4268260-0.5g |
3-(piperidin-2-yl)propanal |
539-34-4 | 0.5g |
$1084.0 | 2023-05-25 | ||
| Enamine | EN300-4268260-1.0g |
3-(piperidin-2-yl)propanal |
539-34-4 | 1g |
$1129.0 | 2023-05-25 | ||
| Enamine | EN300-4268260-2.5g |
3-(piperidin-2-yl)propanal |
539-34-4 | 2.5g |
$2211.0 | 2023-05-25 | ||
| Enamine | EN300-4268260-5.0g |
3-(piperidin-2-yl)propanal |
539-34-4 | 5g |
$3273.0 | 2023-05-25 | ||
| Enamine | EN300-4268260-10.0g |
3-(piperidin-2-yl)propanal |
539-34-4 | 10g |
$4852.0 | 2023-05-25 |
3-(piperidin-2-yl)propanal Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-(piperidin-2-yl)propanal
Introduction to 3-(piperidin-2-yl)propanal (CAS No. 539-34-4)
3-(piperidin-2-yl)propanal, identified by the Chemical Abstracts Service Number (CAS No.) 539-34-4, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This aldehyde derivative features a piperidine moiety linked to a propanal backbone, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural attributes of this compound contribute to its potential applications in drug discovery, particularly in the development of small-molecule modulators targeting neurological and inflammatory pathways.
The chemical structure of 3-(piperidin-2-yl)propanal consists of a six-membered piperidine ring substituted at the 2-position with an ethyl group, which is further connected to an aldehyde functional group at the terminal carbon. This configuration imparts both lipophilicity and hydrogen bonding capabilities, essential properties for interactions with biological targets. The presence of the aldehyde group allows for further functionalization via condensation reactions, such as Schiff base formation, expanding its utility in synthetic chemistry.
In recent years, 3-(piperidin-2-yl)propanal has been explored as a key building block in the synthesis of pharmacophores relevant to central nervous system (CNS) disorders. Piperidine derivatives are well-documented for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The aldehyde functionality provides a site for derivatization into more complex scaffolds, enabling the design of molecules with enhanced binding affinity and selectivity. For instance, research has demonstrated its role in generating novel ligands for dopamine D3 receptors, which are implicated in conditions such as schizophrenia and depression.
Advances in computational chemistry have further highlighted the potential of 3-(piperidin-2-yl)propanal as a scaffold for drug development. Molecular docking studies have identified its suitability for interacting with enzymes and receptors involved in inflammatory responses. Notably, modifications based on this core structure have been investigated for their capacity to inhibit cyclooxygenase (COX) enzymes, which are central mediators of pain and inflammation. Preliminary findings suggest that certain derivatives exhibit promising anti-inflammatory activity comparable to known therapeutic agents.
The synthesis of 3-(piperidin-2-yl)propanal typically involves multi-step organic transformations starting from commercially available precursors. One common approach employs reductive amination or formylation reactions to introduce the piperidine ring and aldehyde functionality, respectively. The efficiency and scalability of these synthetic routes are critical for industrial applications in pharmaceutical manufacturing. Recent innovations in catalytic methods have improved yields and reduced byproduct formation, aligning with green chemistry principles.
From a medicinal chemistry perspective, the versatility of 3-(piperidin-2-yl)propanal lies in its ability to serve as a precursor for diverse therapeutic classes. Researchers have leveraged its structure to develop candidates targeting not only CNS disorders but also metabolic diseases and infectious diseases. For example, recent publications highlight its use in generating protease inhibitors for viral infections, where the piperidine ring enhances solubility while the aldehyde group facilitates covalent bond formation with target proteins.
The pharmacokinetic properties of derivatives derived from 3-(piperidin-2-yl)propanal are also under scrutiny. Structural modifications can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have shown that optimizing the length and branching of side chains can improve oral bioavailability while minimizing off-target effects. This underscores the importance of 3-(piperidin-2-yl)propanal as a scaffold in rational drug design.
Looking ahead, the future applications of 3-(piperidin-2-yl)propanal are likely to expand with emerging trends in biotechnology and synthetic biology. Its role as an intermediate in peptide mimetics and peptidomimetics is particularly noteworthy, given the growing interest in targeted protein degradation technologies. Additionally, advancements in flow chemistry may enable more efficient production methods for this compound and its derivatives.
In conclusion,3-(piperidin-2-yl)propanal (CAS No. 539-34-4) represents a valuable asset in modern drug discovery programs due to its structural versatility and functional utility. Its integration into innovative synthetic strategies continues to yield promising candidates for treating a range of human diseases. As research progresses, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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